Cas no 1327562-97-9 (N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride)

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride is a synthetic organic compound featuring a benzothiazole core substituted with a bromo group at the 6-position, a morpholine-ethyl moiety, and a butanamide chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications. The bromo substitution offers reactivity for further functionalization, while the morpholine group contributes to improved pharmacokinetic properties. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its well-defined structure and high purity ensure reproducibility in synthetic and screening workflows.
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride structure
1327562-97-9 structure
Product Name:N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride
CAS No:1327562-97-9
MF:C17H23BrClN3O2S
MW:448.805421113968
CID:5472843
Update Time:2025-06-12

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide:hydrochloride
    • N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride
    • Inchi: 1S/C17H22BrN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H
    • InChI Key: IUKGVANDGSNSCS-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=C(Br)C=C2S1)CCN1CCOCC1)(=O)CCC.[H]Cl

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride Pricemore >>

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Additional information on N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride

Research Briefing on N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride (CAS: 1327562-97-9)

Recent studies on the compound N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride (CAS: 1327562-97-9) have highlighted its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest findings, focusing on its molecular mechanisms, pharmacological properties, and potential applications in disease treatment.

The compound, characterized by its benzothiazole and morpholine moieties, has been investigated for its role in modulating specific biological pathways. Recent research indicates its efficacy as a kinase inhibitor, particularly in targeting aberrant signaling pathways associated with cancer and inflammatory diseases. Structural-activity relationship (SAR) studies have further elucidated the importance of the bromo-substitution at the 6-position of the benzothiazole ring, which enhances binding affinity to target proteins.

In vitro and in vivo studies have demonstrated the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and colorectal cancers. Notably, its hydrochloride salt form improves solubility and bioavailability, making it a viable candidate for further preclinical development. Mechanistic studies using proteomics and transcriptomics approaches have identified downstream effects on key oncogenic pathways, such as PI3K/AKT and MAPK/ERK.

Beyond oncology, preliminary data suggest potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory responses. However, challenges remain in optimizing its pharmacokinetic profile and minimizing off-target effects. Current research is focused on derivative synthesis and formulation strategies to enhance therapeutic efficacy and reduce toxicity.

In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide hydrochloride represents a versatile scaffold with broad therapeutic potential. Ongoing studies aim to validate its clinical relevance through advanced animal models and early-phase trials, positioning it as a key candidate for future drug development pipelines.

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